molecular formula C19H22O5S B14079791 2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol

2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol

Cat. No.: B14079791
M. Wt: 362.4 g/mol
InChI Key: LPMBAPQCLQUXNK-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol is a complex organic compound with a unique structure that includes hydroxymethyl, phenylmethoxy, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction forms the core structure, which is then further modified to introduce the phenylmethoxy and phenylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylsulfanyl group can be reduced to form thiols.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-(formyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol.

Scientific Research Applications

2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenylmethoxy and phenylsulfanyl groups can interact with hydrophobic and aromatic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A precursor in the synthesis of 2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol.

    2,5-Furandicarboxylic Acid (FDCA): Another furan derivative with applications in polymer production.

    5-(Chloromethyl)furfural (CMF): A hydrophobic analog of HMF with enhanced stability.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMBAPQCLQUXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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